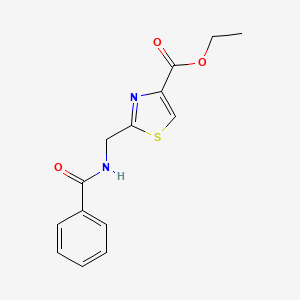
Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate typically involves the condensation of ethyl 2-aminothiazole-4-carboxylate with benzylamine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzamidomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-(benzamidomethyl)-1,3-oxazole-4-carboxylate: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
Ethyl 2-(benzamidomethyl)-1,3-imidazole-4-carboxylate: Similar structure but with two nitrogen atoms in the ring.
Ethyl 2-(benzamidomethyl)-1,3-pyrazole-4-carboxylate: Similar structure but with two adjacent nitrogen atoms in the ring.
Uniqueness: Ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the sulfur atom in the thiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities or material properties.
Propriétés
Numéro CAS |
88219-00-5 |
|---|---|
Formule moléculaire |
C14H14N2O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
ethyl 2-(benzamidomethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-14(18)11-9-20-12(16-11)8-15-13(17)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,17) |
Clé InChI |
VCMNPTJDKAGSHA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)CNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)
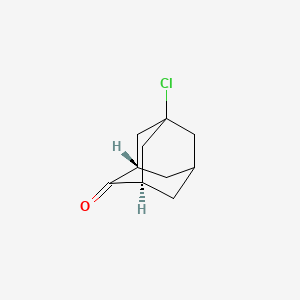


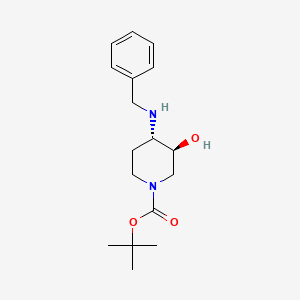

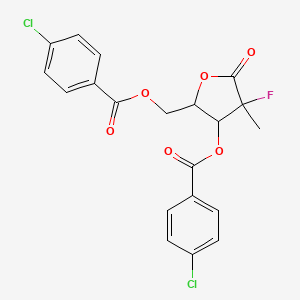
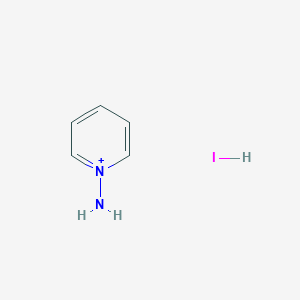

![(R)-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12814109.png)


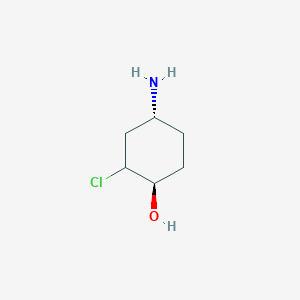
![12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B12814138.png)
